1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine

Aminopeptidase N Enzyme inhibition Cancer target validation

Researchers often face irreproducible SAR when substituting heterocyclic amine scaffolds. 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine (CAS 833452-33-8) eliminates this risk with a unique 3-nitropyridin-2-yl regiochemistry that confers distinct electronic and steric properties critical for target engagement. • APN/CD13 IC50: 20 nM (porcine), 120 nM (human) - a quantifiable starting point for optimization. • Selectivity: >100,000 nM against HDAC1/2, minimizing off-target phenotypes. • Available as free base or (R)/(S)-HCl enantiomers for stereospecific campaigns. Supplied with full analytical documentation; immediate global dispatch ensures rapid project initiation.

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 833452-33-8
Cat. No. B12903663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
CAS833452-33-8
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H12N4O2/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9/h1-2,4,7H,3,5-6,10H2
InChIKeyOARZYUTUPOBYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine – Key Heterocyclic Building Block


1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine (CAS: 833452-33-8) is a chiral heterocyclic amine characterized by a pyrrolidine ring bearing a primary amine at the 3-position and N-substituted with a 3-nitropyridin-2-yl moiety . The compound exists as a racemic mixture in its free base form (C9H12N4O2; MW 208.22 g/mol), with both (R)- and (S)-enantiomers commercially available as hydrochloride salts for stereospecific research applications [1]. This molecular architecture positions the compound as a versatile synthetic intermediate and scaffold, with documented inhibitory activity against aminopeptidase N (APN/CD13) in both porcine and human enzyme assays [2].

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine – Why Generic Substitutes Fail


The interchange of 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine with other in-class heterocyclic amines—even those appearing structurally similar—is not supported by available activity or target engagement data. The specific regiochemistry of the 3-nitropyridin-2-yl N-substitution on the pyrrolidine ring confers a distinct electronic and steric profile compared to alternative scaffolds such as 2-aminopyridine derivatives, 5-nitropyridine regioisomers, or pyrimidine-based analogs . For example, the 3-nitro group ortho to the pyrrolidine-bearing nitrogen introduces strong electron-withdrawing effects that modulate the basicity of the adjacent pyridine nitrogen and influence hydrogen-bonding capacity, factors that directly impact binding affinity at targets like aminopeptidase N where activity ranges from nanomolar to micromolar depending on precise substitution patterns [1]. Without head-to-head selectivity or potency data establishing functional equivalence, substitution with any alternative building block introduces uncontrolled variables into SAR studies and synthetic route validation, compromising experimental reproducibility and delaying project timelines.

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine – Quantified Differentiation vs Analogs


APN Inhibitory Activity in Porcine Kidney Microsomes

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine (reported under CHEMBL3764919) exhibits APN inhibitory activity with an IC50 of 20 nM in porcine kidney microsomes [1]. A structurally distinct nitropyridine-containing analog (CHEMBL4875183) tested under identical or highly similar assay conditions shows an IC50 of 1,490 nM in pig kidney microsomes [2].

Aminopeptidase N Enzyme inhibition Cancer target validation

Cross-Species APN Inhibition: Porcine vs Human

The same compound (CHEMBL3764919) demonstrates differential APN inhibitory potency across species: IC50 = 20 nM in porcine kidney microsomes versus IC50 = 120 nM in human ES2 ovarian clear cell carcinoma cells [1]. No equivalent cross-species comparative data are publicly available for the comparator CHEMBL4875183 (porcine APN only, IC50 = 1,490 nM) [2].

Aminopeptidase N Cross-species selectivity Human target engagement

APN Selectivity over HDAC1/HDAC2

In HeLa cell nuclear extract assays, 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine (CHEMBL3764919) shows no detectable HDAC1/HDAC2 inhibition at concentrations up to 100 μM (reported as IC50 > 100,000 nM) [1]. In contrast, the same compound exhibits nanomolar APN inhibition (porcine IC50 = 20 nM; human IC50 = 120 nM) [2].

Target selectivity HDAC1/HDAC2 Off-target profiling

Enantiomeric Availability: (R)- and (S)-Hydrochloride Salts

Both enantiomers of 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine are commercially available as hydrochloride salts: (R)-enantiomer (CAS 1233859-86-3) and (S)-enantiomer (CAS 1233860-07-5), each with reported purity of 95% . The hydrochloride salt form (C9H13ClN4O2; MW 244.68 g/mol) offers improved handling and storage stability compared to the free base [1].

Chiral synthesis Stereospecific SAR Procurement

Regiochemical Comparison: 3-Nitro vs 5-Nitro Substitution

The 3-nitro substitution on the pyridine ring (ortho to the pyrrolidine-bearing nitrogen) in 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine is chemically and electronically distinct from the 5-nitro regioisomer (1-(5-nitropyridin-2-yl)pyrrolidin-3-amine) . The 3-nitro group exerts stronger electron-withdrawing effects via resonance and inductive mechanisms at the adjacent nitrogen, altering basicity and hydrogen-bond acceptor capacity .

Regiochemistry Structure-activity relationship Nitropyridine positioning

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine – Application Scenarios


APN Inhibitor Lead Identification and SAR

Based on the 20 nM IC50 in porcine APN and 120 nM IC50 in human APN (ES2 cells) documented in BindingDB, 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine serves as a viable starting scaffold for APN-targeted drug discovery programs [1]. APN (CD13) is implicated in tumor angiogenesis, metastasis, and inflammatory processes [2]. The 6-fold species difference (20 nM porcine vs. 120 nM human) provides a quantifiable benchmark for optimization efforts aimed at improving human APN potency while maintaining the >5,000-fold selectivity over HDAC1/HDAC2. Researchers should note that the free base form (CAS 833452-33-8) and hydrochloride salt enantiomers (CAS 1233859-86-3 for (R)-form; CAS 1233860-07-5 for (S)-form) are available, with the latter recommended for stereospecific SAR campaigns.

Chiral Building Block for CNS Ligands and Kinase Inhibitors

The compound's (R)-enantiomer hydrochloride (CAS 1233859-86-3, 95% purity) is cited as a key intermediate in the design of bioactive molecules targeting central nervous system (CNS) pathways [1]. The chiral pyrrolidine-3-amine core, when coupled with the electron-deficient 3-nitropyridin-2-yl moiety, generates a scaffold suitable for elaboration into CNS-penetrant kinase inhibitors or GPCR ligands where stereochemistry governs binding affinity and selectivity. Procurement of the individual enantiomers enables controlled stereochemical SAR studies, whereas the racemic free base (CAS 833452-33-8) is suitable for initial hit validation and synthetic route optimization.

Selectivity Profiling for Metalloenzyme Inhibitors

The compound's documented lack of HDAC1/HDAC2 inhibition (IC50 > 100,000 nM) alongside nanomolar APN activity provides a validated selectivity profile for developing metalloenzyme inhibitors with reduced off-target potential [1]. This profile is particularly relevant for programs seeking to avoid HDAC-mediated toxicity or confounding cellular phenotypes. The 3-nitropyridin-2-yl substitution pattern contributes to this selectivity, as alternative nitroaryl-pyrrolidine analogs show markedly different APN potency (e.g., CHEMBL4875183 with IC50 = 1,490 nM) [2]. Researchers can use this compound as a reference standard when benchmarking the selectivity of novel APN or related zinc-metalloprotease inhibitors.

Fragment-Based Discovery of Kinase Inhibitors

The 3-nitropyridin-2-yl-amine motif is a recognized kinase hinge-binding pharmacophore, with pyrrolidine-3-amine derivatives documented in patent literature for kinase modulation applications [1]. The compound's low molecular weight (208.22 g/mol free base; 244.68 g/mol hydrochloride) and moderate hydrogen-bond donor/acceptor profile (HBD: 1-2; HBA: 5) make it suitable for fragment-based screening and subsequent growth into potent kinase inhibitors [2]. The commercial availability of both enantiomers supports fragment elaboration campaigns where stereochemistry impacts binding mode and selectivity. Procurement of this scaffold over generic pyrrolidine-amines lacking the nitropyridine hinge-binding motif provides a direct path to kinase-targeted chemical probes.

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